N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

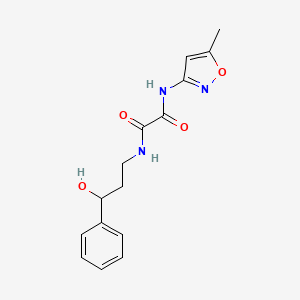

N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide is an oxalamide derivative characterized by a hydroxy-substituted phenylpropyl group at the N1 position and a 5-methylisoxazole moiety at the N2 position.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(21)14(20)16-8-7-12(19)11-5-3-2-4-6-11/h2-6,9,12,19H,7-8H2,1H3,(H,16,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRRENUPJDOHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxalamide linkage, a hydroxyl group, and a methylisoxazole moiety. Its molecular formula is CHNO, indicating it contains two nitrogen atoms, three oxygen atoms, and a phenylpropyl group.

| Property | Value |

|---|---|

| Molecular Weight | 270.32 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

| Log P (octanol-water) | Not available |

Antitumor Activity

Research has indicated that derivatives of oxalamide compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells through the activation of caspase pathways.

Case Study: Cytotoxicity Assay

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in cell proliferation and survival. It is suggested that the compound interacts with DNA, leading to disruption of replication processes.

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of this compound. In a murine model of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups.

Toxicity Profile

Toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to establish safe dosage ranges for clinical applications.

Scientific Research Applications

Chemistry Applications

N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful for creating more complex molecules.

Synthetic Routes

The compound can be synthesized through reactions involving 3-hydroxy-3-phenylpropylamine and isoxazolyl oxalyl chlorides under controlled conditions. This synthesis often requires inert atmospheres to minimize side reactions.

Reactions

The compound can undergo:

- Oxidation : Hydroxy group can be oxidized to form a carbonyl.

- Reduction : Carbonyl groups can be reduced to alcohols.

- Substitution : The phenyl ring can participate in electrophilic aromatic substitution.

Biological Applications

Research indicates that this compound may exhibit significant biological activities, making it a candidate for therapeutic applications.

Potential Therapeutic Properties

Studies have explored its anti-inflammatory and analgesic effects, suggesting it may interact with specific biological pathways or targets such as enzymes or receptors involved in pain and inflammation management.

Case Studies

Recent investigations have focused on the compound's anticancer properties:

- A study demonstrated that derivatives of similar oxalamide compounds exhibited selective cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .

Industrial Applications

In industry, this compound is being evaluated for its use in developing new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable materials.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block in organic synthesis; versatile in chemical reactions |

| Biology | Potential anti-inflammatory and analgesic effects; anticancer properties |

| Industry | Development of new materials; applications in polymers and coatings |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide with structurally or functionally related oxalamide derivatives and other heterocyclic compounds. Key parameters include structural features, synthetic methods, biological activity, and metabolic profiles.

Table 1: Comparative Analysis of Oxalamide Derivatives and Related Compounds

Key Observations:

Structural Diversity and Functional Groups :

- The target compound’s 3-hydroxy-3-phenylpropyl group may enhance solubility compared to piperazine-linked analogs () but reduce membrane permeability versus simpler alkyl chains (e.g., pyridinylethyl in ).

- The 5-methylisoxazole moiety at N2 could confer metabolic stability over pyrazole or pyridine groups, which are prone to oxidation .

Biological Activity: Piperazine-containing oxalamides () exhibit receptor-binding properties, suggesting the target compound’s hydroxy-phenylpropyl group may similarly interact with CNS targets. In contrast, Ro-series quinoline derivatives () prioritize antimalarial activity via heme-binding mechanisms, highlighting divergent applications despite shared amine/amide motifs.

Metabolism and Toxicity: Oxalamides with aromatic substituents (e.g., dimethoxyphenyl in ) undergo hydrolysis and glucuronidation, whereas hydroxypropyl groups (target compound) may favor hydroxylation or conjugation pathways . The high NOEL values of flavoring oxalamides (100 mg/kg bw/day) suggest low acute toxicity, but pharmacological analogs (e.g., ) may require stricter safety profiling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-hydroxy-3-phenylpropylamine and 5-methylisoxazole-3-carboxylic acid. Coupling these intermediates via oxalamide bond formation requires activating agents like EDCI/HOBt in anhydrous DCM under nitrogen atmosphere. Reaction optimization (e.g., temperature: 0–25°C, 12–24 hr) and purification via silica gel chromatography (eluent: EtOAc/hexane gradient) are critical for achieving >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies key protons (e.g., hydroxy group at δ 4.8 ppm, isoxazole protons at δ 6.2–6.5 ppm) and carbonyl carbons (δ 165–170 ppm).

- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates the molecular ion [M+H]+ at m/z 289.29 .

Q. What in vitro assays are suitable for preliminary evaluation of antioxidant and antiplatelet activity?

- Methodological Answer :

- Antioxidant : DPPH radical scavenging assay (IC₅₀ determination), lipid peroxidation inhibition in LDL models.

- Antiplatelet : Platelet-rich plasma (PRP) aggregation assays using ADP/collagen as agonists, with IC₅₀ comparisons to aspirin/clopidogrel. Ensure controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. What strategies improve solubility for in vivo studies?

- Methodological Answer : Use co-solvents (e.g., PEG 400/water mixtures) or formulate as nanoparticles via solvent evaporation. Solubility can be predicted using Hansen solubility parameters and validated via HPLC-UV quantification in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). For example, discrepancies in antiplatelet IC₅₀ may arise from differences in PRP preparation (e.g., citrate vs. heparin anticoagulants). Validate findings using orthogonal assays (e.g., thromboelastography) .

Q. What mechanistic studies elucidate interactions with cyclooxygenase (COX) or NADPH oxidase?

- Methodological Answer :

- Enzyme Inhibition : Use recombinant COX-1/COX-2 in fluorometric assays (e.g., PGHS activity).

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding to COX-1’s hydrophobic channel. Validate with site-directed mutagenesis (e.g., Arg120Ala) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing 5-methylisoxazole with thiazole or varying phenyl group halogens). Test in parallel assays (e.g., antioxidant IC₅₀ vs. antiplatelet IC₅₀) to identify critical pharmacophores. Use QSAR models to predict bioactivity .

Q. What computational approaches predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and hERG inhibition.

- Metabolite ID : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative/hydrolytic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.